Methyl 5-amino-3-(difluoromethoxy)benzofuran-2-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Methyl 5-amino-3-(difluoromethoxy)benzofuran-2-carboxylate typically involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 5-amino-3-(difluoromethoxy)benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 5-amino-3-(difluoromethoxy)benzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-amino-3-(difluoromethoxy)benzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound can stimulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain . This interaction is mediated through various pathways, contributing to its biological effects.
Comparison with Similar Compounds
Methyl 5-amino-3-(difluoromethoxy)benzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:
- Psoralen
- 8-methoxypsoralen
- Angelicin
These compounds share similar structural features but differ in their specific biological activities and applications . The unique difluoromethoxy group in this compound contributes to its distinct chemical and biological properties.
Biological Activity
Methyl 5-amino-3-(difluoromethoxy)benzofuran-2-carboxylate (CAS: 1708401-56-2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and data tables to elucidate the compound's biological activity.
- Molecular Formula : C11H9F2N\O
- Molecular Weight : 257.19 g/mol
- Purity : Minimum 95% as per commercial sources .
This compound has been studied for its interactions with various biological targets. The difluoromethoxy group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability. The compound's structure suggests it may interact with specific enzymes or receptors involved in cellular signaling pathways.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit anticancer activity. For instance, derivatives of benzofuran have shown promise as inhibitors of various kinases involved in cancer progression. In a study evaluating substituted pyrazole-based kinase inhibitors, compounds similar to this compound demonstrated significant inhibition against cancer cell lines, indicating potential for further development .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of specific enzymes. For example, compounds with difluoromethoxy groups have been reported to inhibit human reticulocyte 15-lipoxygenase, which plays a role in inflammatory responses . The inhibition profile of this compound could be explored further to assess its efficacy against similar targets.
Case Studies
- Inhibition of Kinases : A recent study highlighted the efficacy of benzofuran derivatives in inhibiting kinases associated with tumor growth. Compounds with structural similarities showed IC50 values in the low micromolar range against various cancer cell lines .
- Antiviral Activity : The compound's potential antiviral properties were suggested through studies on related compounds that inhibited viral proteases essential for viral replication. This activity could be further investigated for this compound in the context of emerging viral threats .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C11H9F2NO4 |
---|---|
Molecular Weight |
257.19 g/mol |
IUPAC Name |
methyl 5-amino-3-(difluoromethoxy)-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H9F2NO4/c1-16-10(15)9-8(18-11(12)13)6-4-5(14)2-3-7(6)17-9/h2-4,11H,14H2,1H3 |
InChI Key |
GJXWUEYAMOOAKU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(O1)C=CC(=C2)N)OC(F)F |
Origin of Product |
United States |
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